3,4-Bis[(phenoxyacetyl)amino]benzoic acid
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Overview
Description
3,4-BIS(2-PHENOXYACETAMIDO)BENZOIC ACID is an organic compound with the molecular formula C23H20N2O6 This compound is characterized by its complex structure, which includes two phenoxyacetamido groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-BIS(2-PHENOXYACETAMIDO)BENZOIC ACID typically involves multi-step organic reactions. One common method includes the acylation of 3,4-diaminobenzoic acid with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3,4-BIS(2-PHENOXYACETAMIDO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,4-BIS(2-PHENOXYACETAMIDO)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4-BIS(2-PHENOXYACETAMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The phenoxyacetamido groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.
Comparison with Similar Compounds
- 4,4’-Bis(dichloroiodo)biphenyl
- 3-(Dichloroiodo)benzoic acid
- 4-Cinnamamido- and 2-phenoxyacedamido-1H-pyrazol-5-yl)benzamides
Comparison: Compared to these similar compounds, 3,4-BIS(2-PHENOXYACETAMIDO)BENZOIC ACID is unique due to its dual phenoxyacetamido groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C23H20N2O6 |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
3,4-bis[(2-phenoxyacetyl)amino]benzoic acid |
InChI |
InChI=1S/C23H20N2O6/c26-21(14-30-17-7-3-1-4-8-17)24-19-12-11-16(23(28)29)13-20(19)25-22(27)15-31-18-9-5-2-6-10-18/h1-13H,14-15H2,(H,24,26)(H,25,27)(H,28,29) |
InChI Key |
VOYFQOQBMZFZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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